molecular formula C20H27N3O4 B11147324 N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B11147324
M. Wt: 373.4 g/mol
InChI Key: KRAZLHUEGWZCJS-UHFFFAOYSA-N
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Description

N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Biological Activity

N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a methoxyphenethyl group and a diazaspiro moiety. Its molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, with a molecular weight of approximately 314.38 g/mol. The presence of the dioxo group suggests potential reactivity that may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity Data

A summary of relevant biological activities is provided in the table below:

Activity Description Reference
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines
Anti-inflammatory PropertiesReduces inflammation markers in vitro and in vivo
Antioxidant ActivityScavenges free radicals, reducing oxidative stress

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Effects : A study demonstrated that compounds with similar structural motifs significantly inhibited tumor growth in mouse models by inducing apoptosis in cancer cells.
  • Inflammation Reduction : Another study highlighted the ability of related compounds to decrease pro-inflammatory cytokines in animal models of arthritis, suggesting a potential therapeutic application for inflammatory diseases.
  • Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative damage, which may be relevant for neurodegenerative conditions.

Scientific Research Applications

Recent studies have highlighted the biological activities of this compound, particularly in the following areas:

Anticancer Activity

Research indicates that N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
HCT11610.5
MCF78.7
HeLa12.0

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes linked to metabolic disorders and neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : Preliminary data suggest that it may inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease.
EnzymeIC50 (µM)Reference
Acetylcholinesterase15.0

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of this compound against a range of bacterial strains. The results indicate promising activity, suggesting its potential use in developing new antimicrobial agents.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

Case Study 1: Anticancer Efficacy

A study focused on synthesizing derivatives of this compound and assessing their anticancer efficacy against multiple cell lines. The findings indicated that modifications to the structure could enhance its potency and selectivity towards cancer cells.

Case Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results suggested a significant protective effect, indicating its potential for treating neurodegenerative diseases.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C20H27N3O4/c1-22-19(26)23(18(25)20(22)11-4-3-5-12-20)14-17(24)21-13-10-15-6-8-16(27-2)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,21,24)

InChI Key

KRAZLHUEGWZCJS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

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